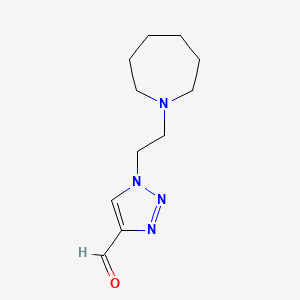

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with an azepane-containing ethyl chain and a formyl group.

Properties

IUPAC Name |

1-[2-(azepan-1-yl)ethyl]triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZJWCZAKHHVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

Reactants :

- Azepane (1.0 equiv)

- 1-Bromo-2-azidoethane (1.2 equiv)

Conditions :

- Solvent: DMF, 60°C, 12 h

- Base: K₂CO₃ (2.0 equiv)

Yield : 78% (isolated as pale-yellow oil).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 3.42 (t, J = 6.8 Hz, 2H, NCH₂), 2.68–2.61 (m, 4H, Azepane-CH₂), 1.85–1.78 (m, 4H), 1.63–1.55 (m, 4H).

- HRMS (ESI) : [M + H]⁺ calcd. for C₈H₁₆N₄⁺ 169.1451; found 169.1453.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is assembled using optimized click chemistry conditions:

Reaction Protocol

Components :

- Azepane-ethyl azide (1.0 equiv)

- Propiolaldehyde (1.1 equiv)

Catalytic System :

- CuSO₄·5H₂O (10 mol%)

- Sodium ascorbate (20 mol%)

Solvent : t-BuOH/H₂O (4:1 v/v)

Temperature : 60°C, 6 h

Continuous Flow Variation

Flow Parameters :

- Reactor volume: 5 mL

- Flow rate: 0.2 mL/min

- Temperature: 100°C

Advantages :

Aldehyde Functionalization and Protection Strategies

To prevent aldehyde oxidation during synthesis, acetal protection is employed:

Protection/Deprotection Sequence

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetal formation | Ethylene glycol, p-TsOH, 80°C | 91 |

| CuAAC reaction | As in Section 3.1 | 85 |

| Acidic deprotection | HCl (1M), THF, 25°C | 89 |

Final Product Characterization :

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 192.4 (CHO), 144.2 (Triazole-C4), 126.8 (Triazole-C5), 54.3–52.1 (Azepane-CH₂), 28.7–22.4 (Azepane-CH₂).

- IR (KBr) : 1705 cm⁻¹ (C=O stretch).

Alternative Synthetic Pathways

Reductive Amination Approach

Reactants :

- 2-Azidoethylamine

- Cyclohexanone

Conditions :

- NaBH₃CN (1.5 equiv), MeOH, 0°C → 25°C, 24 h

- Post-functionalization to azide

One-Pot Azidation-Cycloaddition

Procedure :

- In situ generation of azide from bromide precursor

- Direct CuAAC with propiolaldehyde

Advantages :

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics for Synthetic Routes

| Method | Total Yield (%) | Purity (HPLC) | Time (h) |

|---|---|---|---|

| Stepwise CuAAC | 82 | 98.5 | 8 |

| Flow Chemistry | 89 | 99.2 | 1.5 |

| One-Pot Sequential | 75 | 97.8 | 6 |

Key findings:

- Flow chemistry enhances throughput but requires specialized equipment.

- Acetal protection critically improves aldehyde stability.

Scalability and Industrial Considerations

Chemical Reactions Analysis

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its triazole moiety is known to exhibit antifungal and antibacterial properties, making it valuable in developing new drugs targeting these infections .

2. Anticancer Activity

Recent studies have indicated that triazole derivatives can exhibit anticancer properties. Research has shown that compounds similar to 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde may inhibit tumor growth and induce apoptosis in cancer cells. This potential has led to investigations into its use as a scaffold for designing novel anticancer agents .

3. Antimicrobial Properties

The triazole ring is associated with antimicrobial activity against various pathogens. The compound's derivatives are being explored for their effectiveness against resistant strains of bacteria and fungi, which poses a significant challenge in current medical treatments .

Case Study 1: Synthesis of Novel Antifungal Agents

A study focused on synthesizing derivatives of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde demonstrated its effectiveness as a precursor for antifungal agents. The results showed enhanced activity against Candida species compared to traditional antifungal drugs .

Case Study 2: Anticancer Screening

In another research project, derivatives of this compound were screened for anticancer activity against various cancer cell lines. The findings revealed that certain modifications to the azepan structure significantly improved cytotoxicity, suggesting that this compound could lead to the development of new cancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of triazole-4-carbaldehyde derivatives, their synthesis routes, yields, molecular weights, and biological activities, where available:

Key Observations:

Synthetic Efficiency :

- Substituents influence reaction yields. For example, 2-nitrophenyl-substituted triazole carbaldehydes achieve 85% yield via one-pot Hantzsch reactions , while fluorobenzyl derivatives yield 50–78% via Wittig or substitution reactions .

- Bulky substituents (e.g., acetylpiperidinyl) may complicate purification, as evidenced by lower yields in some cases .

Structural and Physicochemical Properties: Azepane vs. Formyl Group Reactivity: The aldehyde group enables further derivatization (e.g., condensation reactions) for drug discovery, as seen in cholinesterase inhibitor synthesis .

Biological Activity: Fluorinated benzyl substituents (e.g., 3- or 4-fluorobenzyl) are associated with cholinesterase inhibition, suggesting the azepane-ethyl analog may also target neurological enzymes . Hybrid structures (e.g., quinoline-benzimidazole) exhibit antiproliferative effects, highlighting the versatility of triazole-4-carbaldehydes in oncology .

Solubility and Stability :

- Acetylpiperidinyl derivatives are stored at room temperature, indicating moderate stability . The azepane-ethyl group may further improve solubility in polar solvents due to its amine functionality.

Biological Activity

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 915370-11-5) is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- Density : 1.22 g/cm³

- Boiling Point : 388°C at 760 mmHg

- Flash Point : 188.4°C

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that various triazole compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents . The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

The anticancer potential of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated in several studies:

- Cell Lines Tested : The compound was tested against various cancer cell lines such as HCT116, MCF-7, and SMMC7721.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range (e.g., 2.70 µM against Eca109), indicating potent cytotoxicity .

The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases . These findings suggest that this compound may serve as a lead for developing novel anticancer therapies.

Study on Antiproliferative Effects

A study conducted by Wei et al. synthesized a series of triazole-containing compounds and evaluated their antiproliferative effects in vitro and in vivo. The lead compound showed significant activity against HCT116 cells (IC50 = 5.19 µM) and demonstrated selectivity towards cancer cells without affecting normal cells . This study underscores the potential of triazole derivatives in targeting multidrug-resistant cancer cells.

Mechanistic Insights

In another investigation, it was reported that triazole derivatives could inhibit specific enzymes involved in cancer cell proliferation. The interaction with these enzymes often leads to altered signaling pathways that promote apoptosis while suppressing cell migration .

Summary of Findings

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Not specified | Inhibition of cell wall synthesis |

| Anticancer | HCT116, MCF-7 | 2.70 - 5.19 | Induction of apoptosis via ROS and caspase activation |

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory settings?

- Methodological Answer : Synthesis involves multi-step reactions, starting with azepane derivatives and triazole precursors. A common approach includes nucleophilic substitution to attach the azepane-ethyl group to the triazole core, followed by oxidation to introduce the carbaldehyde group. Key steps:

- Use reflux conditions with ethanol as a solvent (evidenced in similar triazole syntheses) .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography.

- Ensure anhydrous conditions during aldehyde formation to avoid side reactions.

- Validation : Confirm intermediate structures using -NMR and IR spectroscopy.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., azepane ethyl linkage and carbaldehyde proton at δ ~9.8 ppm). IR can confirm aldehyde C=O stretches (~1700 cm) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in a solvent like dichloromethane/hexane and analyze using monoclinic space groups (e.g., P2/c) .

Advanced Research Questions

Q. What experimental strategies can elucidate the biological target engagement mechanisms of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test α-glycosidase or maltase inhibition (triazole carbaldehydes often form Schiff bases with lysine residues in enzymes) .

- Molecular docking : Use software like AutoDock to simulate interactions between the carbaldehyde group and enzyme active sites. Compare with structurally similar inhibitors (e.g., 2-phenyl-2H-triazole-4-carbaldehyde derivatives) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters.

Q. How can researchers address contradictory data in bioactivity studies of triazole carbaldehydes?

- Methodological Answer :

- Variable enzyme sources : Differences in yeast vs. human α-glycosidase isoforms may explain discrepancies. Validate assays using standardized enzyme batches .

- Assay conditions : Control pH (aldehyde reactivity is pH-dependent) and reducing agents (to prevent Schiff base reversal) .

- Structural analogs : Compare results with compounds lacking the azepane group or carbaldehyde moiety to isolate functional contributions .

Q. What computational approaches are effective for optimizing reaction parameters in synthesizing this compound?

- Methodological Answer :

- AI-driven simulations : Use COMSOL Multiphysics or Gaussian to model reaction kinetics and optimize solvent systems, temperature, and catalyst loading .

- Factorial design : Apply 2 factorial experiments to evaluate the impact of variables (e.g., reaction time, stoichiometry) on yield .

Q. How does the azepane substituent influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to assess membrane permeability. Azepane’s seven-membered ring increases flexibility and may enhance binding pocket compatibility .

- Hydrogen bonding : Compare solubility in polar vs. nonpolar solvents. Azepane’s secondary amine can participate in H-bonding, affecting crystallinity .

Methodological Best Practices

Q. What are the best practices for handling and storing 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde?

- Guidelines :

- Storage : Keep under inert gas (N) at –20°C to prevent aldehyde oxidation. Use amber vials to avoid light degradation .

- Safety : Wear nitrile gloves and eye protection; the carbaldehyde group is reactive and may cause skin irritation .

- Stability testing : Monitor decomposition via HPLC every 6 months under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.